molecular formula C13H20N2 B1291689 1-(3-Ethylphenyl)piperidin-4-amine

1-(3-Ethylphenyl)piperidin-4-amine

Cat. No.: B1291689
M. Wt: 204.31 g/mol
InChI Key: QIXTWWWIEMYFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethylphenyl)piperidin-4-amine is a piperidine derivative featuring a 3-ethylphenyl substituent attached to the piperidine ring’s nitrogen atom.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-(3-ethylphenyl)piperidin-4-amine

InChI

InChI=1S/C13H20N2/c1-2-11-4-3-5-13(10-11)15-8-6-12(14)7-9-15/h3-5,10,12H,2,6-9,14H2,1H3

InChI Key

QIXTWWWIEMYFSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2CCC(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, molecular properties, and biological activities of 1-(3-Ethylphenyl)piperidin-4-amine and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity/Application Source/Reference
This compound 3-Ethylphenyl group on piperidine N Not explicitly provided Discontinued commercial availability CymitQuimica
RB-005 4-Octylphenethyl group on piperidine N Not explicitly provided SphK1 inhibitor (IC₅₀ = 3.6 µM) Baek et al., 2013a
1-(4-Methoxyphenethyl)piperidin-4-amine 4-Methoxyphenethyl group on piperidine N Not explicitly provided Drug research intermediate; boiling point: 346.6°C EN300-230347
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 3-Nitrobenzyl group; dihydrochloride salt 308.20 Research chemical with undefined activity Kishida Chemical
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride 4-Chloro-2-fluorobenzyl group; dihydrochloride Not explicitly provided Pharmaceutical intermediate SynHet
1-Acetylpiperidin-4-amine Acetyl group on piperidine N 142.20 (base) Intermediate for acetylated derivatives Chongqing Chemdad
1-[4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine Pyrimidine-pyrazole hybrid substituent 336.39 Undisclosed biological activity (purity 95%) EN300-230356

Key Observations from Comparative Analysis

Substituent Effects on Selectivity and Potency :

  • RB-005 (1-(4-octylphenethyl)piperidin-4-amine) demonstrates that elongating the alkyl chain (e.g., octyl) and introducing a phenethyl group enhances selectivity for SphK1 inhibition compared to simpler arylpiperidinamines .
  • The 3-nitrobenzyl derivative (1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride) shows how electron-withdrawing groups like nitro may influence solubility and stability but lack explicit activity data .

Role of Halogenation :

  • Halogenated derivatives, such as 1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride , are often used in pharmaceutical intermediates, where halogens improve metabolic stability or binding affinity .

Impact of Salt Formation :

  • Hydrochloride salts (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride) are common in research chemicals to enhance aqueous solubility for in vitro assays .

Heterocyclic Hybrids :

  • Compounds like 1-[4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine highlight the trend of incorporating heterocycles to modulate pharmacokinetic properties or target specificity .

Research and Development Implications

  • Further exploration of substituent effects (e.g., alkyl chain length, halogenation) could optimize therapeutic profiles.

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